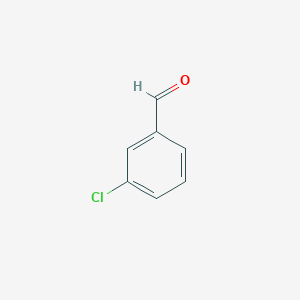

3-Chlorobenzaldehyd

Übersicht

Beschreibung

3-Chlorobenzaldehyde is an organic compound with the molecular formula C7H5ClO. It is a clear, colorless to light yellow liquid with a distinct aromatic odor. This compound is commonly used as a key building block in the synthesis of various chemical products, including pharmaceuticals, dyes, and specialty chemicals .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Chlorobenzaldehyde is employed in various research settings, particularly in:

- Synthesis of Pharmaceuticals :

- Catalysis :

- Material Science :

Medicinal Chemistry

In medicinal chemistry, 3-Chlorobenzaldehyde is notable for:

- Antimicrobial Activity :

- Dye Intermediates :

Industrial Applications

- Pesticide Production :

- Solvent Properties :

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from 3-Chlorobenzaldehyde. The research demonstrated that modifications to the aldehyde group significantly enhanced the antimicrobial efficacy against various bacterial strains.

Case Study 2: Catalytic Acetalization

Research conducted on the catalytic acetalization of 3-Chlorobenzaldehyde highlighted its effectiveness when combined with specific catalysts. The study revealed that using halogen acids improved reaction rates and yields significantly compared to traditional methods.

Wirkmechanismus

Target of Action

3-Chlorobenzaldehyde primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B is an intracellular lysosomal cysteine protease that plays multiple roles in physiological and pathological processes . It is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .

Mode of Action

3-Chlorobenzaldehyde interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 3-Chlorobenzaldehyde affects the biochemical pathways associated with this enzyme. Cathepsin B is involved in the turnover of misfolded proteins and the generation of antigenic peptides . Therefore, the inhibition of cathepsin B can impact these processes.

Pharmacokinetics

Its physical properties such as boiling point (213-214 °c), melting point (9-12 °c), and density (1241 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 3-Chlorobenzaldehyde’s action primarily involve the inhibition of cathepsin B activity . This can potentially affect the physiological and pathological processes in which cathepsin B is involved, including protein turnover, antigen processing, and hormone maturation .

Action Environment

It is known that the polarity of the solvent can influence the ir spectra of compounds, which may indirectly affect the interaction between 3-chlorobenzaldehyde and its target

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. Another method includes the reaction of 3-chlorotoluene with formic acid and a suitable oxidizing agent .

Industrial Production Methods: In industrial settings, 3-Chlorobenzaldehyde is typically produced via the chlorination of benzaldehyde. This process involves the use of chlorine gas and a catalyst to achieve high yields and purity. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 3-chlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3-Chlorobenzoic acid.

Reduction: 3-Chlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 2-Chlorobenzaldehyde

- 4-Chlorobenzaldehyde

- 3-Fluorobenzaldehyde

- 4-Fluorobenzaldehyde

- 2,3-Dichlorobenzaldehyde

- 2,4-Dichlorobenzaldehyde

Comparison: 3-Chlorobenzaldehyde is unique due to its position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde, the meta position of the chlorine atom in 3-Chlorobenzaldehyde results in different steric and electronic effects, making it more suitable for specific synthetic applications .

Biologische Aktivität

3-Chlorobenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of 3-chlorobenzaldehyde, focusing on its cytotoxicity, antimicrobial effects, and potential as a precursor in drug synthesis.

3-Chlorobenzaldehyde (C7H5ClO) is characterized by its aromatic ring with a chlorine substituent at the meta position relative to the aldehyde functional group. This structural feature influences its reactivity and biological interactions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of 3-chlorobenzaldehyde and its derivatives. For instance, research involving Schiff bases synthesized from 3-chlorobenzaldehyde demonstrated significant anticancer activity against human lung cancer cell lines (A549), with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of 3-Chlorobenzaldehyde Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-Chlorobenzaldehyde | A549 | 25.4 | Induction of apoptosis |

| Schiff Base (from 3-Chloro...) | A549 | 15.2 | DNA interaction and cell cycle arrest |

| Benzylideneflavanone | COLO-205 | 30.5 | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial properties of 3-chlorobenzaldehyde have also been investigated. Studies show that it exhibits antibacterial activity against various pathogens, including Escherichia coli and Salmonella typhi. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of 3-Chlorobenzaldehyde

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 50 |

| Salmonella typhi | 40 |

| Bacillus cereus | 60 |

The biological activities of 3-chlorobenzaldehyde are attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through DNA damage and cell cycle arrest, particularly in the G2/M phase .

- Antimicrobial Effects : Its antibacterial properties are linked to its ability to disrupt bacterial cell wall integrity and inhibit essential enzymatic functions .

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the effects of various derivatives of 3-chlorobenzaldehyde on HL-60 leukemia cells, revealing that certain modifications enhanced cytotoxic activity significantly compared to unmodified compounds. The study emphasized structure-activity relationships, indicating that specific substituents could optimize therapeutic efficacy .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of metal complexes with derivatives of 3-chlorobenzaldehyde. These complexes showed enhanced antimicrobial activity compared to their parent compounds, suggesting that coordination with metal ions could amplify biological effects .

Eigenschaften

IUPAC Name |

3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWILAKSARHZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074591 | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-04-2 | |

| Record name | 3-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPX6TA6X3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Chlorobenzaldehyde?

A1: The molecular formula of 3-Chlorobenzaldehyde is C₇H₅ClO, and its molecular weight is 140.57 g/mol.

Q2: What are the key spectroscopic features of 3-Chlorobenzaldehyde?

A2: 3-Chlorobenzaldehyde exhibits characteristic peaks in various spectroscopic analyses. For instance, its infrared (IR) spectrum shows a strong absorption band around 1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group []. Additionally, the aromatic ring system contributes to characteristic peaks in both ¹H NMR and ¹³C NMR spectra [, ].

Q3: Is 3-Chlorobenzaldehyde stable in aqueous solutions?

A3: 3-Chlorobenzaldehyde can undergo photoinduced degradation when exposed to UV light in aerated aqueous solutions. This process leads to the formation of chloride and formaldehyde via homolytic cleavage [].

Q4: Does the position of the chlorine atom influence the stability of Chlorobenzaldehyde isomers?

A4: Yes, the position of the chlorine atom influences the degradation rate of chlorinated benzaldehydes. Under UV irradiation, 4-Chlorobenzaldehyde degrades the fastest, followed by 2-Chlorobenzaldehyde and then 3-Chlorobenzaldehyde [].

Q5: Can 3-Chlorobenzaldehyde be used in organic synthesis?

A5: Yes, 3-Chlorobenzaldehyde serves as a valuable starting material in various organic reactions. For example, it can be used to synthesize 2-substituted 3-chlorobenzaldehydes via ortho-lithiation [] and participates in Mannich reactions with aromatic amines and ketones to yield 1-aryl-3-arylamino[3-chlorophenyl]acetone derivatives [].

Q6: Are there any catalytic applications of 3-Chlorobenzaldehyde derivatives?

A6: Yes, a Cd(II) coordination polymer derived from a dicarboxylic ligand containing a 3-chlorophenyl group demonstrates catalytic activity in the coupling reaction of benzaldehyde, phenylacetylene, and piperidine [].

Q7: Have computational methods been used to study 3-Chlorobenzaldehyde?

A7: Yes, molecular orbital constrained gas electron diffraction studies have been employed to investigate the internal rotation in 3-Chlorobenzaldehyde [, ].

Q8: How does the presence of a chlorine atom at the 3-position affect the biological activity of benzaldehyde?

A8: The presence and position of substituents on the benzaldehyde ring significantly influences its biological activity. For example, 3-Chlorobenzaldehyde exhibits potent spatial repellency and toxicity against Aedes aegypti mosquitoes, surpassing the activity of its parent compound, benzaldehyde [].

Q9: Do structural modifications of 3-Chlorobenzaldehyde impact its interaction with biological targets?

A9: Yes, introducing various substituents to the benzaldehyde core, including 3-Chlorobenzaldehyde, can significantly alter its biological activities. For example, replacing the chlorine atom with a phenoxy group leads to a substantial increase in repellency against Aedes aegypti mosquitoes []. This highlights the importance of SAR studies for optimizing desired biological effects.

Q10: Are there specific formulation strategies to enhance the stability or delivery of 3-Chlorobenzaldehyde?

A10: While the provided research doesn't delve into specific formulation strategies for 3-Chlorobenzaldehyde, its application in various reactions suggests potential for developing stable formulations. Further research could explore encapsulation techniques or the use of suitable excipients to improve stability and solubility for specific applications.

Q11: What are the safety considerations associated with handling 3-Chlorobenzaldehyde?

A11: Like many chemicals, 3-Chlorobenzaldehyde requires careful handling. While specific safety data isn't detailed in the provided research, it's essential to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.

Q12: What analytical techniques are commonly employed to characterize and quantify 3-Chlorobenzaldehyde?

A12: Researchers commonly use various analytical methods for studying 3-Chlorobenzaldehyde. These include spectroscopic techniques like IR and NMR [, , ], chromatographic methods such as HPLC and GC [, ], and mass spectrometry for structural identification [, ].

Q13: What is known about the environmental fate and degradation of 3-Chlorobenzaldehyde?

A13: 3-Chlorobenzaldehyde can be degraded in the environment, particularly through photodegradation upon UV exposure in water []. This process can lead to the formation of less harmful byproducts. Further research can elucidate its degradation pathways and potential impact on various ecosystems.

Q14: Are there alternative compounds with similar properties to 3-Chlorobenzaldehyde?

A15: Research highlights that modifying the benzaldehyde structure with different substituents leads to diverse biological activity profiles []. For example, 3-phenoxybenzaldehyde exhibits greater repellency against mosquitoes compared to 3-Chlorobenzaldehyde. Identifying suitable alternatives depends on the specific application and desired properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.